(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

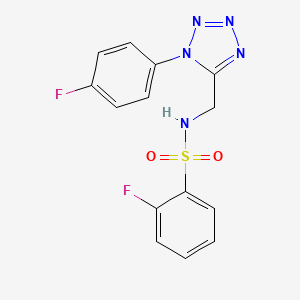

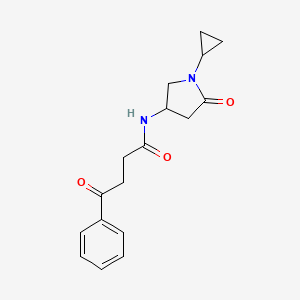

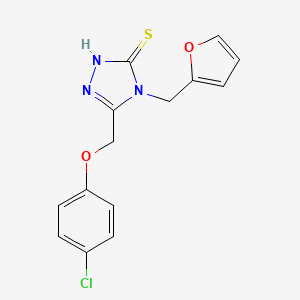

“(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3S . It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies :Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is one of the nitrogen heterocycles and is known for its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 215.69 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用

Catalytic Activity and Ionic Liquids

"(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride" has been investigated for its catalytic properties, particularly in the synthesis of complex organic molecules. For example, a related compound, nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exhibits excellent catalytic activity as a protic ionic liquid with dual acid and base functional groups. This substance facilitates the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions, showcasing its utility in green chemistry (Tamaddon & Azadi, 2018).

Metal Coordination and Supramolecular Structures

Research on derivatives of "this compound" includes exploring their potential as ligands for metal coordination, which is crucial for creating complex supramolecular structures. Studies have detailed the molecular and supramolecular structures of such derivatives, highlighting their ability to form hydrogen-bonded dimers, connect supramolecular layers, and enable intermolecular π-π stacking, which are significant for the development of novel materials and catalytic systems (Jacobs, Chan, & O'Connor, 2013).

Electrocatalysis and Material Science

The application of "this compound" extends into material science, particularly in the synthesis and modification of electrocatalytic materials. For instance, hydrophilic ligands of the di(2-pyridyl)methanesulfonate family have been used to study the reactivity of dimethyl platinum(IV) hydrides in water, demonstrating the potential for these compounds in developing water-soluble catalytic systems (Vedernikov, Fettinger, & Mohr, 2004).

Microbial Metabolism and Environmental Science

Interestingly, methanesulfonic acid, closely related to "this compound," plays a significant role in environmental science, particularly in the biogeochemical cycling of sulfur. Methanesulfonic acid is metabolized by diverse aerobic bacteria, which can use it as a source of sulfur or carbon for growth. This aspect is essential for understanding the degradation and cycling of sulfur compounds in marine environments (Kelly & Murrell, 1999).

将来の方向性

Pyrrolidine compounds, including “(Pyrrolidin-2-yl)methyl methanesulfonate hydrochloride”, have potential in drug discovery due to their versatile scaffold . Future research could focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

The pyrrolidine ring and its derivatives are known to influence biological activity, suggesting that this compound may affect various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

特性

IUPAC Name |

pyrrolidin-2-ylmethyl methanesulfonate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKATKJGNQLOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2883969.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)

![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)

![4-[1-Methyl-1-(1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B2883975.png)